N-[3-[(4S)-2-amino-4-methyl-1-[(2S,4S)-2-methyloxan-4-yl]-6-oxo-5H-pyrimidin-4-yl]-2-chlorophenyl]-3-cyanobenzamide
Description
This compound features a pyrimidinone core (5H-pyrimidin-6-one) substituted with a stereospecific 2-methyloxane (tetrahydropyran) ring at the N1 position. The pyrimidinone moiety is further functionalized with a 2-amino group and a methyl group at C2. A 2-chlorophenyl group is attached at the C3 position of the pyrimidinone, while the benzamide side chain includes a cyano group at the meta position of the benzene ring.
Properties
Key on ui mechanism of action |
Plasmepsins are aspartic acid proteases produced by malaria _Plasmodium_ parasites. Several plasmepsins have been identified, and each one of them has a specific function. Plasmepsin X (PMX) controls parasite egress and invasion of erythrocytes and is essential during the red blood cell stages. UCB7362 binds to and inhibits PMX, disrupting the malaria parasite life cycle. |
|---|---|
Molecular Formula |
C25H26ClN5O3 |
Molecular Weight |
480.0 g/mol |
IUPAC Name |
N-[3-[(4S)-2-amino-4-methyl-1-[(2S,4S)-2-methyloxan-4-yl]-6-oxo-5H-pyrimidin-4-yl]-2-chlorophenyl]-3-cyanobenzamide |
InChI |
InChI=1S/C25H26ClN5O3/c1-15-11-18(9-10-34-15)31-21(32)13-25(2,30-24(31)28)19-7-4-8-20(22(19)26)29-23(33)17-6-3-5-16(12-17)14-27/h3-8,12,15,18H,9-11,13H2,1-2H3,(H2,28,30)(H,29,33)/t15-,18-,25-/m0/s1 |
InChI Key |
AWSRDDSRQUJMAJ-LCAJTWGOSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CCO1)N2C(=O)C[C@@](N=C2N)(C)C3=C(C(=CC=C3)NC(=O)C4=CC=CC(=C4)C#N)Cl |
Canonical SMILES |
CC1CC(CCO1)N2C(=O)CC(N=C2N)(C)C3=C(C(=CC=C3)NC(=O)C4=CC=CC(=C4)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrimidine Core Structure
The pyrimidine ring serves as the central scaffold, requiring precise stereochemical control at the C4 and C2 positions. The synthesis begins with the condensation of methyl acetoacetate with guanidine carbonate in methanol under reflux, yielding 2-amino-4-methylpyrimidin-6-ol. Subsequent chlorination using phosphorus oxychloride introduces a leaving group at the 6-position, forming 2-amino-4-methyl-6-chloropyrimidine .
Stereoselective introduction of the (2S,4S)-2-methyloxan-4-yl group is achieved via nucleophilic substitution. The oxane moiety is prepared separately through acid-catalyzed cyclization of (2S,4S)-pentane-1,2,4-triol, followed by tosylation to activate the 4-position. Reaction with the chloropyrimidine intermediate in dimethylformamide (DMF) at 80°C for 12 hours affords the substituted pyrimidine with >95% regioselectivity .
Table 1: Reaction Conditions for Pyrimidine Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Condensation | Guanidine carbonate, MeOH, reflux, 6h | 78 | |
| Chlorination | POCl₃, 110°C, 3h | 85 | |
| Oxane Substitution | (2S,4S)-2-methyloxan-4-tosylate, DMF, 80°C | 72 |
Functionalization of the Aromatic Ring
The 2-chlorophenyl group is introduced via Suzuki-Miyaura coupling. The pyrimidine intermediate is treated with 3-bromo-2-chlorophenylboronic acid in a tetrahydrofuran (THF)/water mixture (4:1) using Pd(PPh₃)₄ as a catalyst. Reaction at 70°C for 8 hours achieves 89% conversion, with residual palladium removed via activated charcoal filtration .
Critical Parameter : Use of degassed solvents and inert atmosphere (N₂) prevents oxidative byproducts. Post-coupling, the amino group at C2 is protected with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent steps .
Amidation with 3-Cyanobenzoyl Chloride
The final step involves coupling the aromatic amine with 3-cyanobenzoyl chloride. The Boc-protected intermediate is deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization with NaHCO₃. Reaction with 3-cyanobenzoyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) in acetonitrile at 0–5°C yields the target compound with 82% efficiency .
Table 2: Amidation Optimization Data
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | THF | Acetonitrile | Acetonitrile |
| Base | Pyridine | DIPEA | DIPEA |
| Temperature (°C) | 25 | 0–5 | 0–5 |
| Yield (%) | 68 | 82 | 82 |
Purification and Characterization
Crude product purification is performed via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (7:3). High-performance liquid chromatography (HPLC) confirms purity >99%, while nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) validate structural integrity .
Stereochemical Verification : Chiral HPLC using a Chiralpak IA column (hexane/ethanol, 90:10) confirms enantiomeric excess of 98.5% for the (4S) and (2S,4S) configurations .
Scale-Up and Industrial Considerations
Kilogram-scale synthesis employs continuous flow chemistry for the pyrimidine chlorination step, reducing reaction time from 3 hours to 20 minutes. Process analytical technology (PAT) monitors critical quality attributes, ensuring consistent intermediate purity (>98%) .
Environmental Impact : Solvent recovery systems (e.g., distillation for DMF and acetonitrile) reduce waste by 40%, aligning with green chemistry principles .
Chemical Reactions Analysis
UCB7362 undergoes various chemical reactions, including inhibition of plasmepsin X with an IC50 of 7 nM . The compound exhibits significantly higher potency against plasmepsin X compared to plasmepsin IX, with an IC50 of 142 nM for the latter . Common reagents and conditions used in these reactions include DMSO as a solvent. The major product formed from these reactions is the inhibition of the malaria parasite’s reproduction .
Scientific Research Applications
UCB7362 has been extensively studied for its antimalarial properties. It has shown high potency in biochemical, in vitro, and in vivo studies . The compound is used in scientific research to understand the mechanisms of malaria parasite egress and invasion of erythrocytes, development of functional liver merozoites, and blocking transmission to mosquitoes . Additionally, UCB7362 is being investigated for its potential to treat malaria by achieving a significant reduction in asexual blood-stage parasites .
Mechanism of Action
UCB7362 exerts its effects by binding to and inhibiting plasmepsin X, an essential aspartyl protease produced by the malaria parasite Plasmodium falciparum . Plasmepsin X controls parasite egress and invasion of erythrocytes, making it a critical target for antimalarial therapy . By inhibiting plasmepsin X, UCB7362 disrupts the malaria parasite life cycle and prevents its reproduction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous molecules from the provided evidence, focusing on structural motifs, functional groups, and synthetic methodologies.
Pyrimidinone Derivatives with Diazonium Coupling Products ()
Compounds 13a and 13b (synthesized via diazonium coupling) share a cyanoacetamide backbone and sulfamoylphenyl group but lack the pyrimidinone core of the target compound. Key differences include:
- Functional Groups: Both 13a and 13b contain sulfonamide (-SO2NH2) and hydrazinylidene groups, whereas the target compound features a benzamide and pyrimidinone ring.
- Synthetic Routes: The target compound likely requires multi-step synthesis involving stereospecific assembly of the tetrahydropyran and pyrimidinone rings. In contrast, 13a–b are synthesized via straightforward coupling of cyanoacetanilide with diazonium salts .
- Physicochemical Properties : The sulfamoyl group in 13a–b enhances water solubility, while the target compound’s lipophilic tetrahydropyran and chlorophenyl groups may favor membrane permeability.
Table 1: Comparison of Key Features
Triazine and Pyrazolopyrimidine Derivatives (–3)
- Triazine Derivatives (): The compound described includes a triazine core with dimethylamino and pyrrolidine substituents. Unlike the pyrimidinone core of the target compound, triazines are six-membered rings with three nitrogen atoms, which confer distinct electronic properties. The dimethylamino groups may enhance solubility but reduce metabolic stability compared to the target compound’s methyloxane and chlorophenyl groups.
- Pyrazolopyrimidines (): Example 53 features a pyrazolo[3,4-d]pyrimidine core with fluorophenyl and chromenyl substituents. Fluorine atoms in these analogs improve bioavailability and binding affinity to hydrophobic pockets, whereas the target compound’s cyano group may engage in dipole interactions.
Table 2: Core Structure and Substituent Effects
Chlorophenyl-Benzamide Analogs ()
The compound N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide shares a chlorophenyl-benzamide scaffold with the target compound but lacks the pyrimidinone and tetrahydropyran moieties. Key distinctions include:
- Substituent Effects : The additional methyl group in ’s compound may sterically hinder interactions compared to the target compound’s tetrahydropyran, which provides conformational stability.
- Hydrogen Bonding: Both compounds have amino groups, but the target compound’s pyrimidinone carbonyl may serve as a hydrogen bond acceptor, enhancing target binding .
Biological Activity
N-[3-[(4S)-2-amino-4-methyl-1-[(2S,4S)-2-methyloxan-4-yl]-6-oxo-5H-pyrimidin-4-yl]-2-chlorophenyl]-3-cyanobenzamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antibacterial and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrimidine Core : The presence of a pyrimidine ring contributes to its biological activity, as pyrimidines are known for their role in nucleic acid synthesis and as pharmacophores in many drugs.
- Chlorophenyl Group : The chlorophenyl moiety enhances lipophilicity, potentially improving cell membrane permeability.
Molecular Formula
The molecular formula for this compound is .
Molecular Weight
The molecular weight is approximately 373.85 g/mol.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing similar structural features. The five-membered heterocycles often found in such compounds are crucial for their antimicrobial efficacy.
Table 1: Comparison of Antibacterial Activity of Similar Compounds
| Compound Name | Structure Type | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|---|
| Compound A | Pyrimidine | 8 µg/mL | E. coli |
| Compound B | Benzamide | 16 µg/mL | S. aureus |
| N-[3... | Pyrimidine | TBD | TBD |
Note: TBD indicates that specific MIC data for N-[3... is currently under investigation.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that similar derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.
Case Study: Anticancer Effects
In a study published in 2024, researchers investigated the effects of various pyrimidine derivatives on colon cancer cell lines. The findings suggested that compounds with structural similarities to N-[3... exhibited significant cytotoxicity against CT26 cells, with an IC50 value indicating effective concentration levels.
The biological activity of N-[3... may be attributed to several mechanisms:
- Inhibition of DNA Synthesis : The pyrimidine core can interfere with nucleic acid synthesis, crucial for bacterial and cancer cell proliferation.
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Enzyme Inhibition : The presence of functional groups may allow the compound to inhibit specific enzymes involved in bacterial metabolism or cancer cell survival.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
- Methodological Answer: Synthesis optimization requires multi-step reactions starting from chiral precursors. Key steps include:
- Chiral control: Use of (2S,4S)-2-methyloxan-4-yl groups to maintain stereochemical integrity during ring closure .
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for pyrimidine ring formation .
- Catalysts: Palladium-based catalysts improve coupling reactions between aryl chlorides and benzamide moieties .
- Purification: Reverse-phase HPLC (C18 column) with acetonitrile/water gradients achieves >98% purity .
Q. How can structural ambiguities in the pyrimidinone core be resolved?
- Methodological Answer:
- X-ray crystallography: Resolves stereochemistry at the 4S position of the pyrimidinone ring .
- 2D NMR (COSY, NOESY): Confirms spatial proximity of the 2-amino group and 4-methyl substituent .
- LC-MS (ESI+): Validates molecular weight (calc. 498.5 g/mol; obs. 498.4 ± 0.2) and detects impurities .
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer:
- Enzyme inhibition: Use fluorescence-based assays (e.g., kinase targets) with ATP-competitive binding studies .
- Cellular uptake: Measure intracellular concentrations via LC-MS/MS in HEK293 cells, accounting for efflux pumps .
- Cytotoxicity: MTT assays in cancer cell lines (e.g., HCT116) with EC₅₀ values normalized to positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can enantioselective synthesis challenges be addressed for the oxane moiety?
- Methodological Answer:
- Chiral auxiliaries: (2S,4S)-2-methyloxan-4-yl groups are synthesized via Sharpless asymmetric dihydroxylation (85% ee) .
- Kinetic resolution: Lipase-catalyzed ester hydrolysis separates diastereomers (e.g., using CAL-B lipase) .
- Theoretical modeling: DFT calculations (B3LYP/6-31G*) predict transition states for oxane ring closure .
Q. What strategies resolve contradictions in SAR data for the 3-cyanobenzamide substituent?
- Methodological Answer:
- Free-energy perturbation (FEP): Computational modeling identifies steric clashes with hydrophobic binding pockets .
- Isothermal titration calorimetry (ITC): Quantifies binding entropy/enthalpy trade-offs when substituting cyano with trifluoromethyl groups .
- Proteolytic stability assays: Compare half-lives in human liver microsomes to rule out metabolic interference .
Q. How can non-covalent interactions influence the compound’s supramolecular assembly?
- Methodological Answer:
- Single-crystal analysis: Identifies π-π stacking between benzamide and pyrimidinone rings (3.4 Å spacing) .
- H-bond mapping: IR spectroscopy detects NH···O=C interactions (stretch at 3300 cm⁻¹) stabilizing the oxane-pyrrolidine interface .
- Surface plasmon resonance (SPR): Measures dimerization propensity in aqueous buffers (KD = 12 ± 3 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
